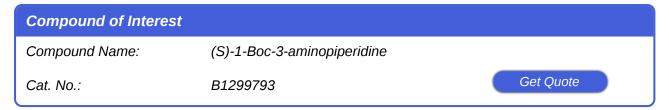


In-Depth Technical Guide: Spectroscopic Data for (S)-1-Boc-3-aminopiperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-1-Boc-3-aminopiperidine** (tert-butyl (S)-3-aminopiperidine-1-carboxylate), a key chiral building block in pharmaceutical synthesis. This document outlines the available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). Detailed experimental protocols and data visualizations are included to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **(S)-1-Boc-3-aminopiperidine**.

¹H NMR Spectroscopy



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.00 - 3.78	m	2H	Piperidine Ring Protons (CH ₂)
~3.80	m	2H	Piperidine Ring Protons (CH ₂)
~3.60	m	1H	Piperidine Ring Proton (CH)
~1.90	m	1H	Piperidine Ring Proton (CH)
~1.70	m	1H	Piperidine Ring Proton (CH)
~1.60 - 1.40	m	12H	Piperidine Ring Protons (CH ₂) and NH ₂
~1.45	s	9Н	Boc (-C(CH ₃) ₃)
~1.30	m	1H	Piperidine Ring Proton (CH)

Note: Predicted data. Precise chemical shifts and coupling constants may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Specific experimental ¹³C NMR data with peak assignments for **(S)-1-Boc-3-aminopiperidine** is not readily available in the public domain at this time. General expected regions for the carbon atoms are listed below.



Chemical Shift (δ) ppm	Assignment
~154-156	Carbonyl Carbon (Boc C=O)
~79-80	Quaternary Carbon (Boc -C(CH ₃) ₃)
~40-55	Piperidine Ring Carbons (CH, CH ₂)
~28-30	Methyl Carbons (Boc -C(CH₃)₃)
~20-35	Piperidine Ring Carbons (CH ₂)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-3250	N-H stretch (primary amine)
2950-2850	C-H stretch (alkane)
1690-1630	C=O stretch (amide/carbamate - Boc group)
1650-1580	N-H bend (primary amine)
1250-1000	C-N stretch (amine)

Note: This table represents typical absorption frequencies for the functional groups present in the molecule. Specific peak values from an experimental spectrum are required for precise analysis.

Mass Spectrometry (MS)

m/z	Interpretation
201.16	[M+H]+ (protonated molecule)
145.12	[M+H - C ₄ H ₈] ⁺ (loss of isobutylene from Boc group)
101.10	[M+H - Boc]+ (loss of the Boc group)
57.07	[C ₄ H ₉] ⁺ (tert-butyl cation, characteristic of Boc group)



Note: Fragmentation patterns can vary based on the ionization technique (e.g., ESI, GC-MS).

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

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- (S)-1-Boc-3-aminopiperidine
- Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD))
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of (S)-1-Boc-3-aminopiperidine for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
 - Vortex the vial until the sample is completely dissolved.
 - Transfer the solution to an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.



- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signalto-noise ratio. Typical parameters include a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a pulse angle of 30-45° and a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply Fourier transform to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections.
 - Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ¹H NMR spectrum and identify chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Technique: Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples like **(S)-1-Boc-3-aminopiperidine**.

Materials:

- (S)-1-Boc-3-aminopiperidine
- FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)
- Solvent for cleaning (e.g., isopropanol)



· Lint-free wipes

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of (S)-1-Boc-3-aminopiperidine directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: Acquire the IR spectrum. The typical spectral range is 4000-400 cm⁻¹.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used. ESI-MS is often preferred for its soft ionization, which keeps the molecular ion intact.

Materials (for ESI-MS):

- (S)-1-Boc-3-aminopiperidine
- HPLC-grade solvent (e.g., methanol, acetonitrile)
- Formic acid (for promoting protonation)
- Mass spectrometer with an ESI source

Procedure:

Sample Preparation:

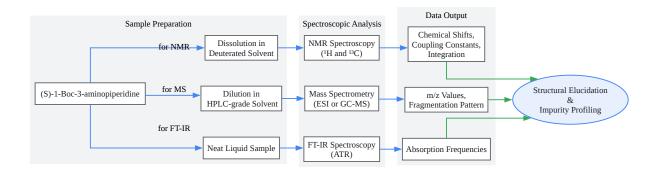


- Prepare a dilute solution of **(S)-1-Boc-3-aminopiperidine** in a suitable solvent (e.g., 10- μ g/mL in methanol).
- A small amount of formic acid (e.g., 0.1%) can be added to the solution to facilitate the formation of the protonated molecule [M+H]⁺.
- Instrument Setup:
 - Calibrate the mass spectrometer according to the manufacturer's instructions.
 - Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
 - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
 - For fragmentation analysis, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID).
- Data Analysis:
 - Identify the molecular ion peak ([M+H]+).
 - Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows.





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Caption: General workflow for the spectroscopic analysis of **(S)-1-Boc-3-aminopiperidine**.

This guide provides a foundational set of spectroscopic data and protocols for **(S)-1-Boc-3-aminopiperidine**. For mission-critical applications, it is recommended to acquire and verify this data internally using calibrated instrumentation.

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